molecular formula C11H12N2OS2 B4790865 5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE

5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4790865
M. Wt: 252.4 g/mol
InChI Key: OBWXFFYSUMMZBI-UHFFFAOYSA-N
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Description

5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the thiophene ring: This can be achieved through various methods such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the thiazole ring: This can be done through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the amide bond between the thiophene and thiazole rings.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the thiophene or thiazole rings are replaced with other groups.

Common Reagents and Conditions

  • **Oxid

Properties

IUPAC Name

5-propan-2-yl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-7(2)9-5-8(6-16-9)10(14)13-11-12-3-4-15-11/h3-7H,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWXFFYSUMMZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE
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5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE
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5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE
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5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE
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5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
5-(PROPAN-2-YL)-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE

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